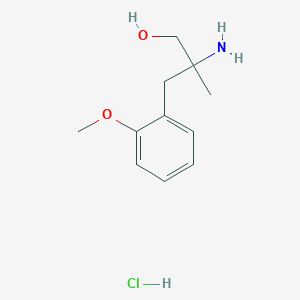
2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride
Overview
Description
The compound “2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride” is a derivative of “2-Amino-3-(2-methoxyphenyl)propanoic acid”, which is a compound with the molecular formula C10H13NO3 . This compound is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Amino-3-(2-methoxyphenyl)propanoic acid”, a related compound, includes a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The InChI string for this compound is InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7 (9)6-8 (11)10 (12)13/h2-5,8H,6,11H2,1H3, (H,12,13) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds can be complex. For example, the synthesis of substituted pyridines with diverse functional groups involves the remodeling of (Aza)indole/Benzofuran skeletons .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-(2-methoxyphenyl)propanoic acid”, a related compound, include a molecular weight of 195.21 g/mol, a topological polar surface area of 72.6 Ų, and a complexity of 196 .Scientific Research Applications
Kinematic Viscosities in Aqueous Solutions
Research conducted by Chenlo et al. (2002) explored the kinematic viscosities of aqueous solutions of various amino alcohols, including 2-amino-2-methylpropan-1-ol hydrochloride (AMP-HCl). This study provides valuable data on the behavior of such solutions, which is critical for understanding the fluid dynamics and potential applications of these compounds in various solvents (Chenlo et al., 2002).
Antimalarial Activity
D’hooghe et al. (2011) conducted a study on the synthesis of various 2-amino-3-arylpropan-1-ols and their antiplasmodial activity against Plasmodium falciparum strains. While these compounds exhibited moderate antiplasmodial activity, this research contributes to the understanding of potential therapeutic applications of amino alcohols in treating malaria (D’hooghe et al., 2011).
In Vitro Antitumor Activity
Isakhanyan et al. (2016) reported on the synthesis and antitumor activity of a series of tertiary aminoalkanol hydrochlorides, including derivatives related to 2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride. This research provides insights into the potential of these compounds in cancer treatment (Isakhanyan et al., 2016).
Spectroscopic Characterization and Crystal Structures
A study by Kuś et al. (2019) involved the spectroscopic characterization and crystal structure analysis of various hydrochloride cathinones, which are structurally related to 2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride. This research contributes to the field of forensic toxicology and the understanding of the molecular structure of such compounds (Kuś et al., 2019).
Tropospheric Degradation Study
Carrasco et al. (2006) conducted a study on the tropospheric degradation of hydroxy-methylpropanals, which are related to 2-methylpropan-1-ol compounds. This research is significant for understanding the atmospheric chemistry and environmental impact of these types of organic compounds (Carrasco et al., 2006).
properties
IUPAC Name |
2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-11(12,8-13)7-9-5-3-4-6-10(9)14-2;/h3-6,13H,7-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZKEEOXVMVFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



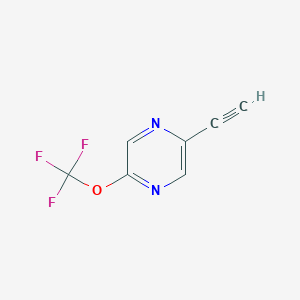
![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)
![1'-Tert-butyl 2-ethyl 6,8-dihydrospiro[[1,2,4]triazolo[5,1-c][1,4]oxazine-5,4'-piperidine]-1',2-dicarboxylate](/img/structure/B1383627.png)
![benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B1383630.png)
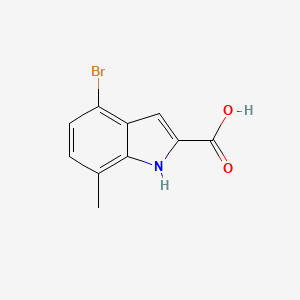

![3-Bromothieno[2,3-c]pyridin-7-ol](/img/structure/B1383633.png)
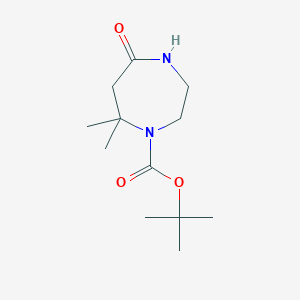

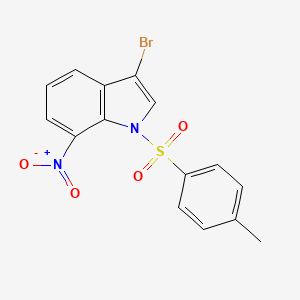
![6-Methyl-2-oxo-4-[(5,6,7,8-tetrahydronaphthalen-2-yl)amino]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1383645.png)

![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B1383647.png)
![{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride](/img/structure/B1383648.png)